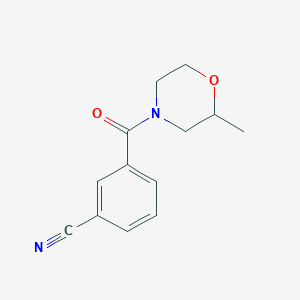![molecular formula C13H11N3S B7469353 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile](/img/structure/B7469353.png)
6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and neuroscience. This compound exhibits unique properties that make it a promising candidate for further exploration and investigation.
Mechanism of Action
The exact mechanism of action of 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile is not yet fully understood. However, research has suggested that this compound may act on various targets in the central nervous system, including ion channels and receptors. Additionally, this compound has been shown to have potential anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Studies have shown that 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile has various biochemical and physiological effects. These effects may vary depending on the specific application and the dosage used. Some of the potential effects of this compound include improved cognitive function, reduced inflammation, and decreased oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile in lab experiments is its unique chemical structure, which makes it a promising candidate for further investigation. Additionally, this compound has been shown to have relatively low toxicity levels, making it a safer alternative to other compounds that may be used in similar applications. However, one of the main limitations of using this compound is its relatively high cost, which may limit its accessibility for some researchers.
Future Directions
There are several potential future directions for research involving 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile. Some of these directions include further investigation into the mechanism of action of this compound, as well as its potential applications in drug discovery and medicinal chemistry. Additionally, research may focus on exploring the potential use of this compound in the treatment of neurological disorders and other conditions related to inflammation and oxidative stress.
Synthesis Methods
The synthesis of 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile involves a multi-step process that requires the use of several reagents and catalysts. The exact method of synthesis may vary depending on the specific application and the desired purity of the final product. However, the general process involves the reaction of various starting materials, including pyridine and thienopyridine derivatives, with a carbonitrile group.
Scientific Research Applications
The unique chemical structure of 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile makes it a promising candidate for scientific research in various areas. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. Additionally, this compound has been investigated for its potential use in drug discovery, particularly in the development of new treatments for neurological disorders.
properties
IUPAC Name |
6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-7-10-1-2-13(15-8-10)16-5-3-12-11(9-16)4-6-17-12/h1-2,4,6,8H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAXXPKKVRZDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)






![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)

![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile](/img/structure/B7469339.png)



![3-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile](/img/structure/B7469390.png)